molecular formula C12H12N2O3 B1445998 methyl 3-methoxy-4-(1H-pyrazol-4-yl)benzoate CAS No. 1623119-26-5

methyl 3-methoxy-4-(1H-pyrazol-4-yl)benzoate

Cat. No.: B1445998
CAS No.: 1623119-26-5
M. Wt: 232.23 g/mol
InChI Key: MFGJBJOQBKONQR-UHFFFAOYSA-N
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Description

Methyl 3-methoxy-4-(1H-pyrazol-4-yl)benzoate is a high-purity chemical compound designed for research and development applications, particularly in the fields of medicinal chemistry and anticancer drug discovery. This benzoate ester features a pyrazole heterocycle, a scaffold widely recognized in pharmaceutical research for its diverse biological activities . Compounds with this core structure are frequently investigated as building blocks for developing novel therapeutic agents. Researchers are exploring its potential in several key areas. In anticancer research, structurally related pyrazole derivatives have demonstrated significant cytotoxic effects and the ability to induce G2/M cell cycle arrest in cancer cell lines, suggesting a potential mechanism for halting tumor cell proliferation . Furthermore, the pyrazole moiety is associated with anti-inflammatory activity, with some analogs functioning as inhibitors of cyclooxygenase (COX) enzymes, mirroring the action of established non-steroidal anti-inflammatory drugs (NSAIDs) . The compound also serves as a versatile synthetic intermediate. Its molecular structure, containing the ester and pyrazole functional groups, allows it to undergo various chemical transformations, making it a valuable precursor for synthesizing more complex molecules for biological evaluation . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 3-methoxy-4-(1H-pyrazol-4-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-16-11-5-8(12(15)17-2)3-4-10(11)9-6-13-14-7-9/h3-7H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFGJBJOQBKONQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)OC)C2=CNN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901193968
Record name Benzoic acid, 3-methoxy-4-(1H-pyrazol-4-yl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901193968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1623119-26-5
Record name Benzoic acid, 3-methoxy-4-(1H-pyrazol-4-yl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1623119-26-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3-methoxy-4-(1H-pyrazol-4-yl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901193968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 3-methoxy-4-(1H-pyrazol-4-yl)benzoate is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by recent research findings.

Chemical Structure and Synthesis

This compound features a methoxy group at the ortho position relative to the benzoate moiety and a pyrazole ring at the para position. The molecular formula is C12H13N3O3C_{12}H_{13}N_{3}O_{3}, indicating the presence of both aromatic and heterocyclic components which contribute to its biological activity.

The synthesis typically involves multi-step reactions, including the formation of the pyrazole ring followed by esterification with methoxybenzoic acid. The synthetic pathway can be summarized as follows:

  • Formation of Pyrazole Ring : Reacting appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds.
  • Esterification : Condensing the resulting pyrazole with methoxybenzoic acid in the presence of a catalyst.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Similar compounds have shown significant antibacterial effects against various pathogens. For instance, derivatives with pyrazole moieties have been reported to possess potent antimicrobial properties, with some exhibiting minimum inhibitory concentrations (MIC) as low as 5.44 μg/mL against specific bacterial strains .
  • Antitumor Activity : Compounds structurally related to this compound have demonstrated efficacy as inhibitors against several cancer cell lines. Research indicates that such compounds can induce apoptosis in cancer cells, making them potential candidates for cancer therapy .
  • Anti-inflammatory Properties : Pyrazole-containing compounds are known for their anti-inflammatory effects, often acting as selective inhibitors of cyclooxygenase (COX) enzymes. In vitro studies have shown that some derivatives exhibit IC50 values comparable to standard anti-inflammatory drugs like diclofenac .

Antimicrobial Activity

A study evaluating various pyrazole derivatives found that this compound exhibited promising antibacterial activity against Xanthomonas oryzae with an EC50 value of 8.72 μg/mL, outperforming several commercial bactericides .

Compound NameEC50 (μg/mL)Activity Type
This compound8.72Antibacterial
Commercial Bactericide A66.98Antibacterial
Commercial Bactericide B50.51Antibacterial

Antitumor Studies

In a comparative study on the antitumor effects of various pyrazole derivatives, this compound was shown to significantly inhibit cell proliferation in human cancer cell lines such as A549 (lung cancer) and HT29 (colon cancer). The compound's mechanism appears to involve modulation of apoptotic pathways .

Anti-inflammatory Effects

Research on pyrazole derivatives has indicated that this compound may inhibit COX enzymes effectively, with selectivity towards COX-2 over COX-1. This selectivity is crucial for reducing side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). The IC50 values for some related compounds were found to be in the range of 0.02–0.04 μM .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of methyl 3-methoxy-4-(1H-pyrazol-4-yl)benzoate typically involves the reaction of appropriate starting materials under controlled conditions to yield the desired product. The compound's structure includes a methoxy group and a pyrazole moiety, which are crucial for its biological activity.

Key Properties:

  • Molecular Formula: C12H13N3O3
  • Molecular Weight: 249.25 g/mol
  • Chemical Structure: The compound features a benzoate core substituted with a methoxy group at the 3-position and a pyrazole ring at the 4-position.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. Studies have shown that derivatives of pyrazole compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Anticancer Properties

This compound has also been investigated for its anticancer potential. It has been found to induce apoptosis in cancer cell lines through mechanisms such as the inhibition of anti-apoptotic proteins . This suggests that the compound may play a role in cancer therapeutics, particularly in targeting specific pathways involved in tumor growth.

Neurological Applications

The compound's interaction with muscarinic acetylcholine receptors has been explored, particularly regarding its potential as an allosteric modulator. Allosteric modulation of these receptors is significant for treating neurological disorders such as Alzheimer's disease and schizophrenia . The ability to selectively activate these receptors could lead to innovative treatment strategies that minimize side effects associated with conventional therapies.

Case Studies

Study Objective Findings
Study on Antimicrobial ActivityEvaluate the efficacy against bacterial strainsDemonstrated significant inhibition of bacterial growth, suggesting potential as an antibiotic
Research on Anticancer EffectsInvestigate apoptosis induction in cancer cellsInduced apoptosis through modulation of apoptotic pathways, highlighting anticancer potential
Neurological Modulation StudyAssess effects on muscarinic receptorsShowed promise as an allosteric modulator for treating cognitive disorders

Comparison with Similar Compounds

Key Observations :

  • The 3-methoxy group and pyrazole in the target compound distinguish it from imidazole or pyrazine analogs, which may alter electronic properties and binding affinities in biological systems .

Yield and Efficiency :

  • Pyrazole-containing analogs often require longer reaction times (4–5 hours for hydrazide formation) compared to simpler esters .
  • Fluorinated derivatives (e.g., compound 38) exhibit moderate yields (58%), suggesting steric or electronic challenges in pyrazole functionalization .

Physicochemical Data

Property Methyl 3-Methoxy-4-(1H-Pyrazol-4-yl)benzoate (Inferred) Methyl 4-(1H-Imidazol-1-yl)benzoate Pyrazine-Benzoate Hybrid (4a)
Molecular Weight ~260 g/mol 218 g/mol 412 g/mol
LogP (Lipophilicity) Estimated ~2.1 (moderate) 1.8 3.5 (high due to pyrazine methyl groups)
Solubility Low in water; soluble in DMSO, MeOH Similar Poor aqueous solubility

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydrazine-Mediated Cyclization

  • Step 1: Preparation of a suitable α,β-unsaturated carbonyl precursor or hydrazone intermediate from 3-methoxy-4-substituted benzoic acid derivatives.
  • Step 2: Reaction with hydrazine hydrate in ethanol or another suitable solvent at moderate temperatures (50–60 °C) over extended periods (24–54 hours).
  • Step 3: Cyclization occurs to form the pyrazole ring attached at the 4-position of the aromatic ring.

For example, methyl 4-(1H-pyrazol-3-yl)benzoate is synthesized by reacting crude methyl 4-(3-(dimethylamino)acryloyl)benzoate with hydrazine monohydrate in ethanol at 50–60 °C for about 54 hours, yielding the pyrazole derivative quantitatively. Similar conditions are expected for the 3-methoxy analog.

Esterification Process

  • The esterification of the carboxylic acid precursor with methanol is typically catalyzed by strong acids such as sulfuric acid or hydrochloric acid.
  • Reaction conditions involve refluxing methanol with the acid catalyst and the benzoic acid derivative.
  • This step can be performed before or after pyrazole ring formation depending on the synthetic route chosen.

Alternative Cyclization Using Phosphorus Oxychloride

  • Substituted benzoic acid hydrazides can be cyclized using phosphorus oxychloride (POCl₃) at elevated temperatures (~120 °C) to form pyrazole-containing benzoate derivatives.
  • This method provides an alternative to hydrazine hydrate cyclization and may offer different yields or purities.

Detailed Reaction Scheme Example

Step Reactants/Intermediates Conditions Outcome
1 3-Methoxy-4-substituted benzoic acid + Methanol Acid catalyst (H₂SO₄ or HCl), reflux Formation of methyl 3-methoxy-4-substituted benzoate ester
2 Methyl ester + Hydrazine hydrate Ethanol, 50–60 °C, 24–54 h Formation of hydrazone intermediate
3 Hydrazone intermediate Heating or POCl₃, 120 °C Cyclization to methyl 3-methoxy-4-(1H-pyrazol-4-yl)benzoate

Research Findings and Yield Optimization

  • Reaction Time and Temperature: Extended reaction times (up to 54 hours) and moderate temperatures (50–60 °C) favor complete cyclization and high yields.
  • Solvent Choice: Ethanol is preferred for hydrazine-mediated cyclization due to its solubility properties and ability to sustain reaction temperature.
  • Catalyst Use: Acid catalysts improve esterification efficiency; however, care must be taken to avoid side reactions or decomposition.
  • Purification: The final product is typically isolated by concentration under reduced pressure and purified by recrystallization or vacuum drying at ~45 °C.

Analytical Characterization Supporting Preparation

  • Infrared Spectroscopy (IR): Confirms ester carbonyl stretch (~1720 cm⁻¹) and pyrazole ring vibrations.
  • Nuclear Magnetic Resonance (NMR):
    • ^1H NMR signals for methoxy protons appear around δ 3.8–4.0 ppm.
    • Aromatic and pyrazole protons resonate between δ 6.5–8.5 ppm.
    • ^13C NMR confirms carbonyl carbons at δ 165–170 ppm.
  • Mass Spectrometry (EIMS): Molecular ion peaks consistent with molecular weight (~236 g/mol for the methoxy-substituted compound).
  • X-ray Crystallography: Used for definitive structural confirmation and to analyze dihedral angles between aromatic and pyrazole rings.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Hydrazine Hydrate Cyclization Hydrazine hydrate, ethanol 50–60 °C, 24–54 h High yield, straightforward Long reaction time
POCl₃ Cyclization Hydrazide intermediate, POCl₃ ~120 °C Alternative cyclization Requires high temperature
Acid-Catalyzed Esterification Methanol, H₂SO₄ or HCl Reflux Efficient ester formation Possible side reactions

Q & A

Q. Basic

  • Purification :
    • Recrystallization : Use methanol or ethanol for high-purity crystals .
    • Column Chromatography : Silica gel with ethyl acetate/hexane gradients (e.g., 3:7 ratio) .
  • Analytical Methods :
    • HPLC : Purity >97% confirmed via reverse-phase C18 columns (UV detection at 254 nm) .
    • Melting Point Analysis : Compare observed mp (e.g., 138–140°C) with literature values to assess crystallinity .

What strategies optimize the yield of this compound in multi-step syntheses, especially regarding regioselectivity in pyrazole ring formation?

Q. Advanced

  • Regioselective Pyrazole Synthesis :
    • Use microwave-assisted synthesis to enhance reaction kinetics and reduce side products .
    • Employ directed ortho-metalation to control substituent positioning on the benzoate ring .
  • Catalytic Optimization :
    • Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig) for C–N bond formation with >90% yield .
    • Kinetic vs. Thermodynamic Control : Adjust reaction time and temperature to favor desired regioisomers .

How should researchers interpret contradictory NMR or mass spectrometry data during structural elucidation?

Q. Advanced

  • NMR Discrepancies :
    • Dynamic Effects : Rotamers in the pyrazole ring may split signals; use variable-temperature NMR to resolve .
    • X-ray Crystallography : Resolve ambiguities via single-crystal analysis (e.g., C–H···O interactions affecting chemical shifts) .
  • Mass Spectrometry :
    • High-Resolution MS (HRMS) : Confirm molecular formula (e.g., C₁₂H₁₂N₂O₃) and rule out adducts or fragments .

What are the key safety considerations when handling this compound?

Q. Basic

  • Toxicity : Classified as Acute Toxicity Category 4 (oral/dermal/inhalation). Use PPE (gloves, goggles) and work in a fume hood .
  • Storage : Keep in airtight containers at 2–8°C, away from light and moisture to prevent degradation .

What in vitro assays are recommended to assess the biological activity of this compound?

Q. Advanced

  • Antimicrobial Activity :
    • MIC Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
  • Anti-inflammatory Screening :
    • COX-2 Inhibition : ELISA-based assays to measure prostaglandin E₂ suppression .

How can researchers investigate structure-activity relationships (SAR) for this compound in drug discovery?

Q. Advanced

  • Substituent Variation :
    • Modify pyrazole N1-substituents (e.g., aryl vs. alkyl) to study steric/electronic effects on target binding .
    • Introduce bioisosteres (e.g., replacing methoxy with trifluoromethyl) to enhance metabolic stability .
  • Computational Modeling :
    • Docking Studies : Use AutoDock Vina to predict interactions with biological targets (e.g., kinase domains) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 3-methoxy-4-(1H-pyrazol-4-yl)benzoate
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methyl 3-methoxy-4-(1H-pyrazol-4-yl)benzoate

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